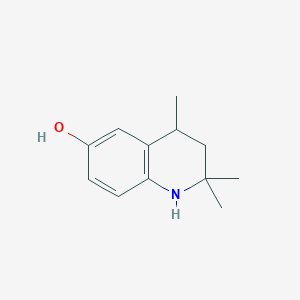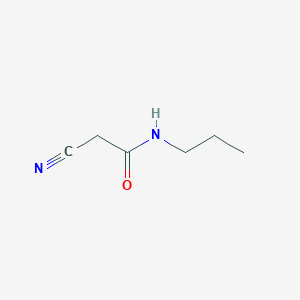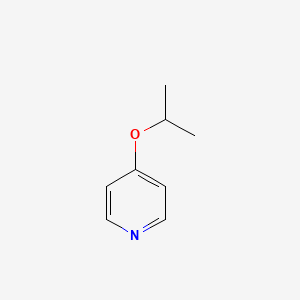
2-Cyano-N-(3,4-Difluorphenyl)acetamid
Übersicht
Beschreibung
The compound 2-cyano-N-(3,4-difluorophenyl)acetamide is a chemical entity that has been studied in various contexts due to its potential utility in the synthesis of heterocyclic compounds and pharmaceuticals. While the provided data does not directly discuss this exact compound, it does include information on closely related compounds that share structural similarities, such as the presence of a cyano group and a substituted phenyl group attached to an acetamide moiety. These compounds are of interest in the field of medicinal chemistry and materials science due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of substituted phenols or anilines with acylating agents or acid chlorides. For example, the synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides utilized 3-fluoro-4-cyanophenol as a starting material, indicating that halogenated phenols can be key intermediates in the synthesis of such compounds . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate suggests that aniline derivatives can be acylated to form the corresponding acetamides . These methods could potentially be adapted for the synthesis of 2-cyano-N-(3,4-difluorophenyl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and influence the overall geometry of the molecule. For instance, the title compound in one study, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, exhibits a dihedral angle between the phenyl rings and the acetamide group, which affects the molecule's three-dimensional shape . Such structural features are important in determining the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, often serving as synthons for the construction of more complex molecules. The reactivity of such compounds can include nucleophilic addition to the cyano group or substitution reactions at the phenyl ring. The review of 2-cyano-N-(4-sulfamoylphenyl) acetamide highlights its use as a building block for polyfunctionalized heterocyclic compounds, suggesting that similar reactivity might be expected for 2-cyano-N-(3,4-difluorophenyl)acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure, including the presence of halogen substituents and the amide group. These properties can affect the compound's solubility, melting point, and stability. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and crystal packing . These properties are crucial for understanding the behavior of the compound in different environments and can guide its application in various fields.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
2-Cyano-N-(3,4-Difluorphenyl)acetamid: ist ein wichtiger Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Aufgrund des Vorhandenseins sowohl von Carbonyl- als auch von Cyanofunktionsgruppen kann es mit zweizähnigen Reagenzien reagieren, um verschiedene heterocyclische Strukturen zu bilden. Diese Vielseitigkeit ist entscheidend für die Herstellung von Verbindungen mit potenziellen pharmakologischen Aktivitäten .
Biologische Aktivität
Die Verbindung hat aufgrund ihrer potenziellen biologischen Aktivitäten Aufmerksamkeit erregt. Ihre Derivate wurden auf ihre therapeutischen Eigenschaften untersucht, und sie dient als Baustein für organische Heterocyclen, die zu verbesserten Chemotherapeutika führen können .
Cyanoacetylierung von Aminen
Cyanoacetylierung ist eine bedeutende Reaktion in der medizinischen Chemie, und This compound spielt eine Rolle in diesem Prozess. Es kann zur Acylierung von Aminen verwendet werden, was zur Bildung biologisch aktiver Verbindungen führt, die in der Arzneimittelentwicklung unerlässlich sind .
Pharmazeutische Entwicklung
Im Bereich der Pharmazeutika wird diese Verbindung zur Entwicklung und Gestaltung neuer Medikamente eingesetzt. Ihre Molekülstruktur ermöglicht die Herstellung neuartiger Arzneimittel oder die Verbesserung bestehender, wodurch Sicherheit und Wirksamkeit in der medikamentösen Therapie verbessert werden .
Optoelektronische Eigenschaften
Die optoelektronischen Eigenschaften von This compound und seinen Derivaten sind in der Materialwissenschaft von Interesse. Diese Eigenschaften sind für die Entwicklung neuer Materialien für elektronische und photonische Anwendungen unerlässlich .
Chemische Synthese
Die Verbindung wird auch in verschiedenen chemischen Syntheseprozessen verwendet. Ihre Reaktivität ermöglicht es ihr, an Kondensations- und Substitutionsreaktionen teilzunehmen, die für die Produktion von Industriechemikalien grundlegend sind .
Eigenschaften
IUPAC Name |
2-cyano-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLNPCGSUYAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404427 | |
| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541519-41-9 | |
| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)






![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
